molecular formula C27H33NO B2453778 2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE CAS No. 313508-95-1

2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE

Cat. No.: B2453778
CAS No.: 313508-95-1
M. Wt: 387.567
InChI Key: NDOXDIVBJJJYNQ-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE is a complex organic compound characterized by its unique adamantyl and phenyl groups

Scientific Research Applications

2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Biochemical Analysis

Biochemical Properties

It has been found that the compound interacts with certain enzymes and proteins

Cellular Effects

Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “GNF-Pf-797” may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “GNF-Pf-797” in animal models may vary with different dosages. Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“GNF-Pf-797” may be involved in certain metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of “GNF-Pf-797” within cells and tissues is another area of interest. This could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of “GNF-Pf-797” could influence its activity or function. This might involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-phenyl-1-adamantylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-phenylpropanamide
  • 3-phenyl-1-adamantylamine
  • 2,2-dimethyl-N-(3-methylphenyl)propanamide

Uniqueness

2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE is unique due to the presence of both adamantyl and phenyl groups, which confer distinct physicochemical properties. This combination enhances its stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO/c1-25(2,3)24(29)28-23-11-9-22(10-12-23)27-16-19-13-20(17-27)15-26(14-19,18-27)21-7-5-4-6-8-21/h4-12,19-20H,13-18H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOXDIVBJJJYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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